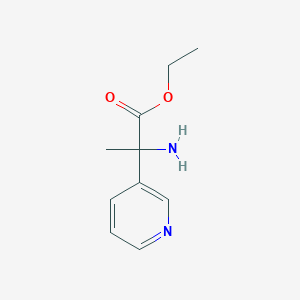

Ethyl 2-amino-2-(pyridin-3-yl)propanoate

Description

Ethyl 2-amino-2-(pyridin-3-yl)propanoate (CAS: 240429-07-6 as dihydrochloride salt) is an α-amino ester derivative featuring a pyridin-3-yl substituent. Its molecular formula is C₁₀H₁₄N₂O₂ (neutral form) or C₁₀H₁₆Cl₂N₂O₂ (dihydrochloride salt), with a molecular weight of 194.23 and 283.16 g/mol, respectively . The compound is typically stored under dry, cool conditions (2–8°C) to preserve stability .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 2-amino-2-pyridin-3-ylpropanoate |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-9(13)10(2,11)8-5-4-6-12-7-8/h4-7H,3,11H2,1-2H3 |

InChI Key |

VXUSIJZBPLYMLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C1=CN=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

The general reaction can be represented as:

$$

\text{3-Aminopyridine} + \text{Ethyl Acrylate} \xrightarrow[\text{N}_2, \text{heat}]{\text{Trifluoromethanesulfonic acid}} \text{this compound}

$$

Experimental Conditions

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting materials | 3-Aminopyridine, Ethyl acrylate | Molar ratio: 1:1 to 1:2 |

| Solvent | Absolute ethanol | Volume: 1/4 to 1 times ethyl acrylate volume |

| Catalyst | Trifluoromethanesulfonic acid | 5–10 mol% relative to ethyl acrylate |

| Atmosphere | Nitrogen protection | To avoid oxidation and moisture |

| Temperature | 120–160 °C | Oil bath reflux |

| Reaction time | 16–20 hours | Continuous stirring |

| Work-up temperature | 35–40 °C | For solvent removal |

| Pressure during work-up | 0.09–0.1 MPa (reduced pressure) | Vacuum concentration |

| Washing solvents | Petroleum ether, Ethyl acetate, Methylene dichloride | Used sequentially for purification |

| Product form | White lamellar crystals | High purity (>99% by HPLC) |

Stepwise Procedure

Dissolution: 3-Aminopyridine is dissolved in absolute ethanol under stirring in a round-bottom flask equipped with a magnetic stirrer.

Addition of Ethyl Acrylate: Ethyl acrylate is slowly added to the stirred solution.

Catalyst Addition: Trifluoromethanesulfonic acid is added dropwise to the reaction mixture.

Reflux under Nitrogen: The reaction mixture is heated under nitrogen atmosphere at 120–160 °C for 16–20 hours with continuous stirring.

Post-reaction Work-up: After completion, the reaction mixture is cooled and washed with petroleum ether at 35–40 °C under reduced pressure to remove impurities.

Concentration and Recrystallization: The concentrated solution is washed with a mixture of petroleum ether and ethyl acetate (volume ratio typically 10:1), followed by recrystallization and suction filtration to isolate the product as white lamellar crystals.

Yield and Purity

| Parameter | Value |

|---|---|

| Isolated yield | 85–92% |

| Purity (HPLC) | ≥ 99% |

| Reaction time | 16–20 hours |

| Scale examples | 50 g to 150 g scale |

Comparative Analysis of Preparation Methods

| Aspect | Method Using Triflic Acid Catalyst (Preferred) | Other Methods (e.g., Pd/C Catalytic Hydrogenation) |

|---|---|---|

| Catalyst | Trifluoromethanesulfonic acid | Pd/C (Palladium on carbon) |

| Reaction Time | 16–20 hours | Up to 100 hours |

| Temperature | 120–160 °C | Variable, often lower |

| Yield | 85–92% | 30–52% |

| Purity | ≥ 99% | Variable |

| Environmental Impact | Environmentally friendly, low hazardous waste | Higher due to metal catalysts |

| Cost | Low (cheap raw materials, simple steps) | Higher (expensive catalysts, longer time) |

Notes on Alternative Synthetic Routes

Some prior art describes multi-step syntheses involving the preparation of 2-chloropyridine N-oxide and β-alanine carbethoxy hydrochloride, followed by Pd/C catalytic hydrogenation. These routes are more time-consuming and have lower overall yields (30–52%) compared to the direct hydroamination method catalyzed by triflic acid.

Direct hydroamination of ethyl acrylate with 3-aminopyridine under triflic acid catalysis offers a streamlined, cost-effective, and scalable route suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(pyridin-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino and ester groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-amino-2-(pyridin-3-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-amino-3-(pyridin-2-yl)propanoate (CAS: 103394-76-9)

- Structural Difference : The pyridine ring is attached at the 2-position instead of the 3-position, altering electronic distribution and steric interactions.

- Properties : Similar molecular weight (194.23 g/mol) and formula (C₁₀H₁₄N₂O₂) but distinct NMR and reactivity profiles due to positional isomerism.

- Applications : Used in synthetic workflows but lacks explicit pharmacological data in the evidence .

Ethyl 3-(pyridin-2-ylamino)propanoate (CAS: 103041-38-9)

- Structural Difference: The amino group is part of a propanoate chain instead of being α-positioned. The pyridine is at the 2-position, with an additional amide-like linkage.

- Synthesis: Prepared via catalytic reaction of 2-aminopyridine and ethyl acrylate using trifluoromethanesulfonic acid at 120–160°C .

- Applications : Intermediate for Dabigatran etexilate (a thrombin inhibitor), highlighting its pharmaceutical relevance .

Ethyl 2-oxo-3-(pyridin-3-yl)propanoate (CAS: 15504-37-7)

- Structural Difference: A keto group replaces the amino group at the α-position, significantly altering hydrogen-bonding capacity and acidity.

- Properties: Molecular formula C₁₀H₁₁NO₃ (MW: 193.20 g/mol). The oxo group increases electrophilicity, making it reactive toward nucleophiles compared to the amino analog .

Ethyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate

- Structural Difference: Contains cyano and dimethylamino substituents, introducing conjugation and steric bulk.

- Synthesis: Prepared from ethyl 2-cyano-3-ethoxypropenoate via multi-step reactions .

- Applications : Used as a reagent to synthesize heterocyclic compounds (e.g., pyrido[1,2-a]pyrimidin-4-ones), demonstrating versatility in complex molecule assembly .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Functional Groups | Key Applications |

|---|---|---|---|---|---|

| Ethyl 2-amino-2-(pyridin-3-yl)propanoate | 240429-07-6* | C₁₀H₁₆Cl₂N₂O₂ | 283.16 | Amino, pyridin-3-yl, ester | Pharmaceutical intermediate |

| Ethyl 2-amino-3-(pyridin-2-yl)propanoate | 103394-76-9 | C₁₀H₁₄N₂O₂ | 194.23 | Amino, pyridin-2-yl, ester | Synthetic intermediate |

| Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 | C₁₀H₁₄N₂O₂ | 194.23 | Amine-linked pyridin-2-yl | Dabigatran etexilate synthesis |

| Ethyl 2-oxo-3-(pyridin-3-yl)propanoate | 15504-37-7 | C₁₀H₁₁NO₃ | 193.20 | Keto, pyridin-3-yl, ester | Reactive intermediate |

| Ethyl cyano-dimethylamino derivative** | - | C₁₄H₁₉N₃O₂ | 261.32 | Cyano, dimethylamino, ester | Heterocycle synthesis reagent |

Dihydrochloride salt; *Representative example from .

Key Research Findings

- Synthetic Flexibility: this compound shares synthetic routes with analogs, such as reflux conditions and hydrazine-mediated deprotection .

- Positional Isomerism : Pyridine ring position (2- vs. 3-) impacts electronic properties and biological interactions. For example, pyridin-3-yl derivatives may engage in distinct hydrogen-bonding networks compared to pyridin-2-yl isomers .

Biological Activity

Ethyl 2-amino-2-(pyridin-3-yl)propanoate, also known as ethyl 3-(pyridin-2-ylamino)propanoate dihydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 218.24 g/mol. The compound features a pyridine ring, an amino group, and a propanoate moiety, which contribute to its unique electronic properties and reactivity patterns. The presence of two hydrochloride groups enhances its solubility in water, potentially influencing its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminopyridine with ethyl acrylate. This reaction is facilitated by a catalyst such as trifluoromethanesulfonic acid under nitrogen protection at temperatures ranging from 120 to 160°C for 16 to 20 hours. The method can be scaled up for industrial production using continuous flow reactors, enhancing efficiency and yield.

Anticoagulant Properties

Recent studies highlight the compound's potential as a thrombin inhibitor , suggesting applications in anticoagulant therapies. Molecular docking studies indicate that this compound can effectively bind to thrombin, which is crucial for developing new anticoagulant drugs. The interactions between this compound and thrombin are essential for understanding its mechanism of action and guiding further drug development efforts.

Enzyme Interactions

The compound's role in enzyme mechanisms and protein-ligand interactions has been investigated, revealing its importance in biochemical studies. This compound has shown promise in binding with various enzymes, which may lead to therapeutic applications beyond anticoagulation.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-3-(pyridin-2-yl)propanoate | Pyridine at position 2 | Different position of the pyridine ring |

| Ethyl 3-(pyridin-2-ylamino)propanoate | Similar backbone | Used as an intermediate in pharmaceutical synthesis |

| Methyl 2-amino-3-(pyridin-2-yl)propanoate | Methyl ester instead of ethyl | Potential applications in material science |

The uniqueness of this compound lies in its specific chemical structure that allows distinct reactivity patterns and applications, particularly in medicinal chemistry compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Thrombin Inhibition : In vitro assays demonstrated that the compound inhibits thrombin activity effectively, suggesting its potential use in preventing thrombotic diseases.

- Enzyme Binding Studies : Research involving molecular docking simulations indicated strong binding affinities between this compound and various enzymes, paving the way for further exploration in drug design.

- Toxicity Assessments : Preliminary toxicity studies have shown that the compound exhibits low cytotoxicity towards human cell lines, indicating a favorable safety profile for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.